molecular formula C13H13F2NO3 B2900748 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid CAS No. 700815-59-4

1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid

Cat. No.: B2900748
CAS No.: 700815-59-4
M. Wt: 269.248
InChI Key: RZLZSAUBPWBVHK-UHFFFAOYSA-N
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Description

Historical Development of Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxylic acid derivatives, commonly known as isonipecotic acids, have served as foundational building blocks in medicinal chemistry since the mid-20th century. The discovery of isonipecotic acid (4-piperidinecarboxylic acid) as a γ-aminobutyric acid (GABA)~A~ receptor partial agonist marked a paradigm shift in designing neuroactive compounds. Early synthetic routes focused on Friedel-Crafts acylation and reductive amination, but modern methodologies now leverage radical cyclization and stereoselective intramolecular reactions. For example, Sadanandan and Gupta demonstrated atypical 6-endo cyclization pathways for piperidine ring formation, defying Baldwin’s rules under specific steric constraints. The structural flexibility of the piperidine-4-carboxylic acid core enables diverse functionalization, as seen in leukocyte adhesion inhibitors where N-alkylation modulates integrin binding affinity.

Evolution of Difluorobenzoyl-containing Compounds in Medicinal Chemistry

The strategic incorporation of fluorine atoms into pharmaceutical scaffolds has revolutionized drug design by improving bioavailability and target engagement. Difluorobenzoyl groups, in particular, optimize electronic and steric properties while resisting oxidative metabolism. Afatinib’s development exemplifies this principle: the 4′-fluorine in its aniline fragment prolongs plasma half-life by stabilizing the compound against hepatic cytochrome P450 enzymes. Computational studies reveal that 2,4-difluorination induces a dipole moment alignment that enhances π-stacking interactions with aromatic residues in kinase ATP-binding pockets. Recent synthetic advances, such as detrifluoroacetylative enolate generation, now enable efficient access to complex difluorinated intermediates previously limited by cost and scalability.

Privileged Structure Status of Benzoylpiperidines in Drug Discovery

Benzoylpiperidines qualify as privileged structures due to their recurrent appearance in bioactive molecules across therapeutic areas. The 4-benzoylpiperidine motif in ketanserin and altanserin serves as a constrained butyrophenone analog, enabling precise orientation within serotonin 5-HT~2A~ receptor pockets. Key attributes contributing to this status include:

  • Conformational rigidity from the piperidine ring, which reduces entropic penalties during receptor binding.
  • Dual hydrogen-bonding capacity via the carbonyl oxygen and protonated nitrogen, facilitating interactions with aspartate/glutamate residues.
  • Synthetic versatility , allowing modular substitution at the benzoyl para-position or piperidine nitrogen. Over 15% of preclinical candidates targeting G protein-coupled receptors (GPCRs) now incorporate this scaffold, underscoring its broad utility.

Research Significance and Current Knowledge Gaps

Despite progress, critical gaps persist in understanding structure-activity relationships (SAR) for 1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid. First, most studies focus on mono-fluorinated analogs, leaving the synergistic effects of 2,4-difluorination poorly characterized. Second, existing synthetic protocols for difluorobenzoyl piperidines suffer from regioselectivity challenges in radical cyclization steps, often yielding racemic mixtures. Third, while in vitro data highlight GPCR modulation, in vivo pharmacokinetic profiles remain underexplored, particularly blood-brain barrier permeability. Addressing these gaps could unlock applications in neurodegenerative diseases where fluorinated piperidines show preclinical promise.

Aims and Scope of Current Research Investigations

Contemporary studies prioritize three objectives:

  • Developing enantioselective syntheses using chiral auxiliaries or asymmetric catalysis to overcome racemization in radical cyclizations.
  • Expanding SAR databases through systematic variation of fluorine substitution patterns and piperidine ring substituents.
  • Investigating polypharmacology by screening against non-GPCR targets like kinases and solute carriers, informed by afatinib’s success. Emerging techniques such as cryo-electron microscopy and alchemical free-energy calculations are being deployed to map binding modes and optimize substituent geometries.

Table 1. Key Synthetic Methods for Benzoylpiperidine Derivatives

Method Mechanism Stereoselectivity Yield (%) Reference
Radical 6-endo cyclization Triethylborane-initiated cascade cis-selective 65–78
Reductive amination Ru-catalyzed hydrosilylation trans (ketones) 82–90
Friedel-Crafts acylation AlCl~3~-mediated N/A 70–85
Asymmetric α-fluorination Organocatalytic 90% ee 60–75

Properties

IUPAC Name

1-(2,4-difluorobenzoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NO3/c14-9-1-2-10(11(15)7-9)12(17)16-5-3-8(4-6-16)13(18)19/h1-2,7-8H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLZSAUBPWBVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, reducing agents, and oxidizing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The piperidine ring and the difluorobenzoyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Key Observations:

  • Fluorination: The 2,4-difluorobenzoyl group likely confers higher metabolic stability compared to non-fluorinated analogs (e.g., 2-chlorobenzoyl or ethoxycarbonyl derivatives) due to reduced susceptibility to oxidative degradation .
  • Enzyme Inhibition : Sulfonyl (e.g., compound 5) and sulfamoyl (e.g., compound 8 derivatives) groups enhance interactions with enzymatic active sites, as seen in sEH and carbonic anhydrase inhibitors .
  • Solubility : Carboxylic acid moieties generally improve aqueous solubility, but fluorinated or chlorinated aryl groups may reduce it, necessitating formulation adjustments .

Enzyme Inhibition Potential

  • sEH Inhibitors : Compound 5 (1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxylic acid) demonstrated high yield (93%) and stability in liver microsomes, with deuterated analogs (e.g., 5i) showing further improved bioavailability . The difluorobenzoyl analog may exhibit similar or superior stability due to fluorine's resistance to metabolic cleavage.
  • Carbonic Anhydrase Inhibitors: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid (e.g., compound 5 in ) achieved IC₅₀ values in the nanomolar range, attributed to the sulfamoyl group's strong zinc-binding capacity in the enzyme active site . Fluorinated analogs could offer alternative binding modes via fluorine-mediated hydrophobic interactions.

Insecticidal Activity

  • Lufenuron (): A difluorobenzoyl-containing insecticide, lufenuron inhibits chitin synthesis, highlighting the role of fluorinated aromatics in agrochemical potency . This suggests that this compound could be repurposed for pest control applications.

Biological Activity

1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of certain enzymes. This article explores its biological activity, including structure-activity relationships (SAR), mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F2NO3, with a molecular weight of 269.24 g/mol. The compound features a piperidine ring substituted with a difluorobenzoyl group and a carboxylic acid moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The compound exhibited significant antiproliferative effects, particularly against:

  • Karpas299 (anaplastic lymphoma)
  • A549 (lung cancer)
  • HepG2 (hepatocellular carcinoma)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

In a study using the MTT assay, the compound demonstrated an IC50 value of approximately 0.384 µM against Karpas299 cells, indicating potent cytotoxicity. Furthermore, it showed selective inhibition of tumor cell proliferation while sparing normal human hepatocytes (LO2 cells), suggesting a favorable therapeutic index .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Selectivity
Karpas2990.384High
A549TBDTBD
HepG2TBDTBD
MCF-7TBDTBD
PC-3TBDTBD

Note: TBD = To Be Determined

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can effectively bind to the ATP-binding site of anaplastic lymphoma kinase (ALK), disrupting its function and leading to reduced phosphorylation of downstream effectors .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups on the phenyl ring significantly influences the antiproliferative activity of related compounds. For instance, substituents such as fluorine enhance binding affinity and potency against cancer cell lines .

Table 2: SAR Insights for Piperidine Derivatives

Compound StructureAntiproliferative ActivityComments
Piperidine with electron-withdrawing groupsHighEnhanced potency
Piperidine with electron-donating groupsLowReduced efficacy

Case Studies

A notable case study involved the evaluation of this compound in preclinical models of pancreatic ductal adenocarcinoma (PDAC). The compound demonstrated significant antiproliferative activity with an IC50 value of 9.28 µM in primary cell cultures derived from PDAC patients. This finding supports its potential application in targeted cancer therapies .

Q & A

Q. What are the key synthetic routes for preparing 1-(2,4-Difluorobenzoyl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Acylation of piperidine-4-carboxylic acid derivatives using 2,4-difluorobenzoyl chloride or activated intermediates. For example, 4-(2',4'-Difluorobenzoyl)piperidine hydrochloride is synthesized via Friedel-Crafts acylation using AlCl₃ as a catalyst under reflux conditions .
  • Step 2 : Hydrolysis or deprotection to yield the carboxylic acid group. For analogous compounds, saponification with NaOH (5N) followed by acidification with HCl achieves high yields (e.g., 88% in similar piperidine-carboxylic acid derivatives) .
  • Optimization : Key parameters include temperature control (reflux vs. room temperature), stoichiometric ratios of acylating agents, and catalyst selection (e.g., pyridine for acetylation). Purification via recrystallization (ethanol) or chromatography ensures purity .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify substituent positions on the piperidine ring and benzoyl group. For example, ¹H NMR signals for aromatic protons in the 2,4-difluorophenyl moiety appear as distinct doublets (δ ~7.4–8.1 ppm) .
  • Infrared Spectroscopy (IR) : Confirms the presence of carboxylic acid (C=O stretch ~1687–1730 cm⁻¹) and amide/benzoyl groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 313 for C₁₃H₁₆N₂O₅S derivatives) validate the molecular formula .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO, methanol, or chloroform. Acidic conditions (pH 3–4) enhance aqueous solubility during purification .
  • Stability : Hydrolytic degradation of the benzoyl group may occur under prolonged basic conditions. Storage at –20°C in anhydrous environments is recommended .

Advanced Research Questions

Q. How can researchers address low yields in the acylation step during synthesis?

  • Mechanistic Insight : Competing side reactions (e.g., over-acylation or ring-opening) may reduce yields. Use of protective groups (e.g., acetyl) on the piperidine nitrogen can mitigate undesired reactivity .
  • Catalyst Screening : Lewis acids like AlCl₃ or BF₃·Et₂O improve electrophilic aromatic substitution efficiency in Friedel-Crafts reactions. For example, AlCl₃ achieves >90% conversion in benzoylation of piperidine derivatives .
  • Reaction Monitoring : Real-time HPLC or TLC analysis identifies intermediates and optimizes reaction termination points .

Q. How do structural modifications (e.g., fluorination) influence the compound’s bioactivity or reactivity?

  • Fluorine Effects : The 2,4-difluorophenyl group enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration in neuropharmacological studies. Fluorine’s electron-withdrawing nature also increases electrophilicity at the benzoyl carbonyl, aiding nucleophilic reactions .
  • Piperidine Rigidity : The piperidine ring’s conformation affects binding to biological targets (e.g., enzymes or receptors). Computational modeling (e.g., molecular docking) can predict interactions with active sites .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Variability in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature) may explain discrepancies. Replicate studies under controlled conditions (e.g., IC₅₀ measurements in triplicate) are critical.
  • Metabolite Interference : Phase I metabolites (e.g., hydrolyzed carboxylic acids) may contribute to observed activity. Use of stable isotope-labeled analogs or LC-MS/MS can differentiate parent compound effects .

Methodological Best Practices

7. Designing dose-response experiments for in vitro toxicity studies:

  • Range Selection : Start with 0.1–100 µM based on solubility limits and prior IC₅₀ data for analogous compounds.
  • Controls : Include vehicle controls (e.g., DMSO ≤0.1%) and reference compounds (e.g., cisplatin for cytotoxicity).
  • Endpoint Selection : Combine MTT assays with apoptosis markers (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .

8. Validating target engagement in enzyme inhibition assays:

  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive). For example, competitive inhibition by the compound would increase Km without affecting Vmax.
  • Crystallography : Co-crystallization with the target enzyme (e.g., carbonic anhydrase) provides structural validation of binding modes .

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